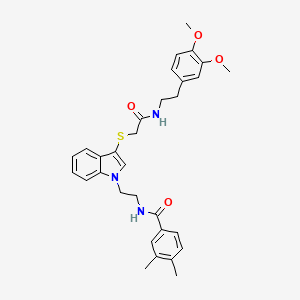

N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35N3O4S/c1-21-9-11-24(17-22(21)2)31(36)33-15-16-34-19-29(25-7-5-6-8-26(25)34)39-20-30(35)32-14-13-23-10-12-27(37-3)28(18-23)38-4/h5-12,17-19H,13-16,20H2,1-4H3,(H,32,35)(H,33,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBACUKUGFUFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Amidation Reactions: The formation of the amide bond is a crucial step, often achieved through the reaction of an amine with a carboxylic acid derivative.

Thioether Formation:

Indole Synthesis: The indole ring is a key structural component, often synthesized through Fischer indole synthesis or other cyclization methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Solvents: Dichloromethane (DCM), ethanol, dimethyl sulfoxide (DMSO)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide: Shares structural similarities but lacks the indole ring and thioether linkage.

3,4-Dimethoxyphenethylamine: A simpler compound with fewer functional groups, used as a precursor in the synthesis of more complex molecules.

Uniqueness

N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler analogs.

Biological Activity

N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Compound Structure and Properties

The molecular formula of this compound is , with a molecular weight of 550.6 g/mol. The compound features a unique structure that combines elements from indole and benzamide derivatives, which are known for their diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C27H30N6O5S |

| Molecular Weight | 550.6 g/mol |

| CAS Number | 872996-12-8 |

Research indicates that compounds similar to this compound may exert their biological effects through multiple mechanisms:

- Inhibition of Cholinesterase : Some derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. By inhibiting AChE, these compounds can potentially enhance cholinergic transmission in the brain .

- Antioxidant Activity : The presence of methoxy groups in the structure suggests potential antioxidant properties, which can protect cells from oxidative stress and related pathologies .

- Anti-inflammatory Effects : Indole derivatives are often associated with anti-inflammatory activity, which could be beneficial in various inflammatory conditions .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Significant inhibition of AChE : This effect was confirmed through enzyme assays where the compound displayed a dose-dependent inhibition profile.

- Radical scavenging activity : The compound exhibited the ability to scavenge free radicals in various assays, indicating its potential as an antioxidant agent.

In Vivo Studies

Preliminary in vivo studies have suggested that this compound may have neuroprotective effects. For example:

- Cognitive Improvement : Animal models treated with the compound showed improved cognitive functions compared to control groups, indicating potential therapeutic effects on memory and learning processes.

Case Studies

- Study on Cholinesterase Inhibition : A study conducted by Varadaraju et al. (2013) explored various piperazine derivatives and their effects on AChE inhibition. Similar structures to the compound were found to significantly inhibit AChE activity, suggesting a promising avenue for further research into this compound's efficacy against neurodegenerative diseases .

- Antioxidant Activity Assessment : Research highlighted in recent publications indicates that compounds with similar methoxy-substituted indole structures exhibit substantial antioxidant properties. These findings support the hypothesis that this compound could provide protective effects against oxidative stress-related cellular damage .

Q & A

Q. What challenges arise in scaling up the synthesis, and how are they addressed?

- Methodological Answer :

- Process Intensification : Switch from batch to flow chemistry for exothermic steps (e.g., amide coupling) .

- Purification Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .

- Quality by Design (QbD) : Use DOE (design of experiments) to map critical process parameters (CPPs) like mixing speed and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.